Cas no 1206993-38-5 (2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide)

2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide
- 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide
- VU0521048-1
- AKOS024519211
- F5791-2818
- 1206993-38-5
- 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide
- N-(2-methylquinolin-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
-
- インチ: 1S/C14H14N6OS/c1-9-6-7-10-11(15-9)4-3-5-12(10)16-13(21)8-22-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,21)
- InChIKey: MXXYNNMQISXOKH-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=NN1C)CC(NC1=CC=CC2C1=CC=C(C)N=2)=O
計算された属性
- せいみつぶんしりょう: 314.09498026g/mol
- どういたいしつりょう: 314.09498026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-2818-15mg |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-10μmol |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-2μmol |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-30mg |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-5μmol |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-20μmol |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-5mg |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-40mg |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-2mg |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5791-2818-3mg |
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-methylquinolin-5-yl)acetamide |
1206993-38-5 | 3mg |
$63.0 | 2023-09-09 |
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamideに関する追加情報
Introduction to 2-(1-Methyl-1H-1,2,3,4-Tetrazol-5-Yl)Sulfanyl-N-(2-Methylquinolin-5-Yl)Acetamide (CAS No. 1206993-38-5)
The compound 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide, identified by the CAS number 1206993-38-5, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of tetrazole derivatives, which have been extensively studied due to their unique chemical properties and biological activities. The molecule consists of a tetrazole ring substituted with a methyl group and a sulfanyl (thioether) group attached to an acetamide moiety, which is further connected to a 2-methylquinoline structure. This combination of functional groups imparts the compound with versatile reactivity and selectivity.
Recent studies have highlighted the importance of tetrazole derivatives in drug discovery and material science. For instance, tetrazoles are known for their ability to act as bioisosteres, replacing other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property makes them valuable in optimizing drug candidates for better absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of the sulfanyl group in this compound further enhances its potential as a sulfur-containing bioisostere, which can improve the compound's stability and bioavailability.
The quinoline moiety in the molecule is another key feature that contributes to its versatility. Quinolines are aromatic heterocycles commonly found in natural products and synthetic drugs. They are known for their ability to form hydrogen bonds and participate in π–π interactions, making them ideal for designing molecules with specific binding affinities. The 2-methyl substitution on the quinoline ring adds steric bulk, which can influence the compound's solubility and partition coefficients—a critical factor in drug design.
From a synthetic chemistry perspective, the construction of this compound involves multi-step reactions that highlight the importance of modern organic synthesis techniques. The synthesis typically begins with the preparation of the tetrazole derivative through a nucleophilic substitution reaction or a click chemistry approach. This is followed by coupling reactions to introduce the sulfanyl group and the acetamide moiety. Finally, the quinoline fragment is incorporated through a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. Each step requires precise control over reaction conditions to ensure high yields and product purity.
The biological activity of this compound has been explored in several recent studies. For example, researchers have investigated its potential as an inhibitor of specific enzymes involved in metabolic pathways. The tetrazole group has been shown to interact with metalloenzymes through its ability to coordinate metal ions, suggesting its potential as an inhibitor of zinc-dependent enzymes. Additionally, the quinoline moiety has demonstrated moderate activity against certain cancer cell lines, indicating its potential role in anticancer drug development.
In terms of material science applications, this compound has shown promise as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The tetrazole group's ability to act as a ligand for metal ions makes it an attractive component for constructing these materials. Recent research has focused on using this compound to create MOFs with high surface areas and porosity, which could be used for gas storage or catalytic applications.
The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of such compounds becomes crucial. Preliminary studies suggest that this compound undergoes microbial degradation under aerobic conditions, though further research is needed to assess its long-term environmental fate.
In conclusion, 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl-N-(2-methylquinolin-5-yl)acetamide (CAS No. 1206993-38-5) represents a multifaceted molecule with diverse applications across chemistry and biology. Its unique structure enables it to serve as a valuable tool in drug discovery, material science
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